6-Aminotryptophan

説明

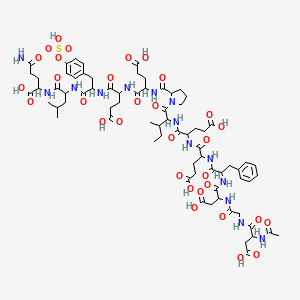

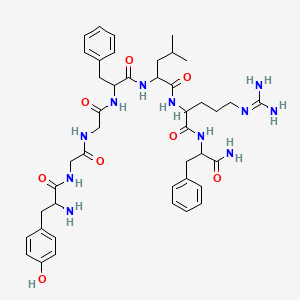

6-アミノトリプトファンは、必須アミノ酸であるトリプトファンの誘導体です。インドール環の6位にアミノ基が存在することが特徴です。この修飾により、化合物に独自の化学的および生物学的特性が与えられ、さまざまな科学分野において注目を集めています。

2. 製法

合成経路および反応条件: 6-アミノトリプトファンの合成は、通常、トリプトファンまたはその類似体の修飾を伴います。一般的な方法の1つは、トリプトファンのニトロ化に続いて、目的の位置にアミノ基を導入するための還元です。 別の方法では、選択的触媒水素化を使用して、同じ修飾を実現します .

工業的製造方法: 6-アミノトリプトファンの工業的製造には、高収率と純度を確保するために最適化された反応条件を使用した、大規模な化学合成が含まれる場合があります。 高性能液体クロマトグラフィー(HPLC)などの技術が、化合物の精製に使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotryptophan typically involves the modification of tryptophan or its analogs. One common method is the nitration of tryptophan followed by reduction to introduce the amino group at the desired position. Another approach involves the use of selective catalytic hydrogenation to achieve the same modification .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

化学反応の分析

反応の種類: 6-アミノトリプトファンは、次のようなさまざまな化学反応を起こします。

酸化: アミノ基は、対応するニトロソ誘導体またはニトロ誘導体に変換されて酸化されます。

還元: 還元反応により、インドール環またはアミノ基がさらに修飾されます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな触媒が含まれます .

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりニトロソ誘導体が生成される一方、置換反応により、官能基化されたトリプトファン類似体が多数生成されます .

4. 科学研究における用途

6-アミノトリプトファンは、科学研究において幅広い用途を持っています。

化学: 複雑な分子の合成のためのビルディングブロックとして、および反応機構の研究におけるプローブとして使用されます。

生物学: この化合物は、独自のスペクトル特性により、タンパク質工学および蛍光マーカーとして使用されます.

科学的研究の応用

6-Aminotryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex molecules and as a probe in studying reaction mechanisms.

作用機序

6-アミノトリプトファンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 6位ののアミノ基により、酵素や受容体との独自の相互作用が可能になり、それらの活性を影響を与えます。 これにより、神経伝達物質の合成や免疫応答など、生化学的経路の調節につながる可能性があります .

類似の化合物:

トリプトファン: 母体化合物であり、タンパク質合成に必須であり、セロトニンやメラトニンの前駆体です.

5-ヒドロキシトリプトファン: セロトニンの合成に関与するヒドロキシル化誘導体です.

6-フルオロトリプトファン: イメージング研究で使用されるフッ素化類似体です.

独自性: 6-アミノトリプトファンは、6位にアミノ基が存在することで際立っており、独自の化学反応性と生物学的活性を付与します。 これは、研究と潜在的な治療用途における貴重なツールとなります .

類似化合物との比較

Tryptophan: The parent compound, essential for protein synthesis and a precursor for serotonin and melatonin.

5-Hydroxytryptophan: A hydroxylated derivative involved in serotonin synthesis.

6-Fluorotryptophan: A fluorinated analog used in imaging studies.

Uniqueness: 6-Aminotryptophan stands out due to the presence of the amino group at the sixth position, which imparts unique chemical reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic applications .

特性

IUPAC Name |

2-amino-3-(6-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBHVZVPIHGYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316417 | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-52-8, 2462-30-8 | |

| Record name | 6-Aminotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7303-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC67050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)

![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)

![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)

![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)